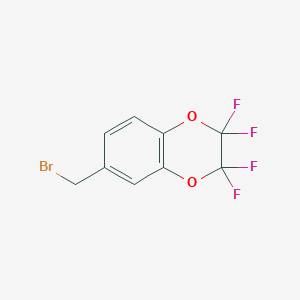

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Description

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated and brominated derivative of 1,4-benzodioxane, a heterocyclic scaffold renowned for its thermal stability and versatility in medicinal and materials chemistry . The compound features a 1,4-benzodioxane core substituted with four fluorine atoms at positions 2,2,3,3 and a bromomethyl group at position 4. The fluorine atoms enhance thermal stability and hydrophobicity, while the bromomethyl group introduces electrophilicity, making the compound a valuable intermediate for nucleophilic substitution reactions in drug synthesis . Its synthesis likely involves bromination of a pre-fluorinated benzodioxane precursor, analogous to methods used for related bromoacetyl derivatives .

Properties

IUPAC Name |

6-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-5-1-2-6-7(3-5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANHPMCZAXHPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC(C(O2)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a benzodioxane derivative with paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzodioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS 886496-49-7)

- Structural Similarities : Shares the 2,2,3,3-tetrafluoro-1,4-benzodioxane core.

- Key Differences : Replaces the bromomethyl group with a hydroxyl (-OH) group.

- Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the bromomethyl derivative. However, reduced electrophilicity limits its utility in alkylation or cross-coupling reactions .

- Applications : Primarily used as a synthetic intermediate for further functionalization, such as esterification or etherification .

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6)

- Structural Similarities : Contains a fluorinated aromatic ring and diol (-CH₂OH) substituents.

- Key Differences : Lacks the 1,4-benzodioxane oxygen heterocycle and bromine substituent.

- Properties : The diol groups enhance hydrophilicity and metal-coordination capacity, making it suitable for polymer synthesis (e.g., polyurethanes) . In contrast, the bromomethyl group in the target compound facilitates nucleophilic displacement reactions .

6-(α-Bromoacetyl)-1,4-benzodioxane

- Structural Similarities : Contains a brominated substituent on the benzodioxane core.

- Key Differences : Bromine is part of an acetyl (-CO-Br) group rather than a methyl (-CH₂Br) group.

- Properties : The acetyl group introduces ketone reactivity (e.g., participation in condensation reactions), while the bromomethyl group in the target compound is more suited for alkylation or Suzuki coupling . Pharmacologically, the acetyl derivative has demonstrated β-adrenergic blocking activity with lower toxicity than pronethalol .

1,4-Benzodioxane Lignans (Natural Products)

- Structural Similarities : Share the 1,4-benzodioxane core.

- Key Differences : Natural lignans often feature hydroxyl, methoxy, or alkyl substituents instead of halogens.

- Properties: Lignans exhibit antioxidant, anticancer, and antiviral activities due to their phenolic groups. The fluorinated and brominated derivatives, while less explored in natural systems, offer enhanced stability and synthetic versatility for drug design .

Comparative Data Table

Biological Activity

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic compound notable for its unique chemical structure and potential biological activities. This compound is characterized by its bromomethyl and tetrafluoro groups, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₉H₅BrF₄O₂

- Molecular Weight : 301.032 g/mol

- CAS Number : 1823569-26-1

- Physical State : Liquid at ambient temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as a pharmaceutical agent and its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of bromine and fluorine atoms can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes. In vitro studies suggest that derivatives of benzodioxane compounds can inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on human cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is a desirable trait in drug development for cancer therapies.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzodioxane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. While specific data for this compound was not included, it is hypothesized to follow similar trends based on structural similarities.

Study 2: Cancer Cell Line Testing

In a cytotoxicity assay involving several human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibitory effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Hypothetical based on structure |

| Cytotoxicity | Selective toxicity in cancer cell lines | Preliminary findings |

| Apoptosis Induction | Induction in treated cancer cells | Cytotoxicity study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.